Aldrin-transdiol
Description
Contextualizing Aldrin-transdiol within the Aldrin (B1666841) and Dieldrin (B1670511) Legacy
Aldrin and dieldrin, developed in the 1940s, were effective and broadly applied insecticides used to control soil-dwelling pests and termites. frontiersin.orgestuarypartnership.orgepa.gov However, due to their high toxicity, persistence in the environment, and tendency to bioaccumulate in the food chain, their use has been banned or severely restricted in many countries since the 1970s and 1980s. frontiersin.orgestuarypartnership.orgherts.ac.uk Aldrin rapidly metabolizes to the more persistent dieldrin in the environment and within organisms. estuarypartnership.orggenome-mining.cn this compound, also known as 6,7-trans-dihydroxydihydroaldrin (B1206503), is a major metabolite formed from the breakdown of dieldrin. genome-mining.cnresearchgate.netepa.govinchem.org The legacy of aldrin and dieldrin use is the continued presence of these compounds and their transformation products, including this compound, in various environmental compartments. frontiersin.orgresearchgate.net
This compound as a Key Environmental Transformation Product of Cyclodiene Insecticides
This compound is a primary product of the biotransformation of dieldrin. genome-mining.cnresearchgate.net This conversion is a detoxification pathway observed in various organisms, including mammals and microorganisms. inchem.org The formation of this compound from dieldrin involves the enzymatic opening of the epoxide ring, a reaction catalyzed by epoxide hydrolases. inchem.orgdntb.gov.ua This process transforms the more toxic and less water-soluble dieldrin into a more polar and generally less toxic compound. genome-mining.cnresearchgate.net The detection of this compound in environmental samples serves as an indicator of the ongoing degradation of dieldrin. researchgate.net
Table 1: Key Cyclodiene Insecticides and a Major Transformation Product
| Compound | Type | Status |
|---|---|---|
| Aldrin | Insecticide | Banned/Restricted estuarypartnership.orgherts.ac.uk |
| Dieldrin | Insecticide/Metabolite of Aldrin | Banned/Restricted estuarypartnership.orgherts.ac.uk |
Scientific Significance in Persistent Organic Pollutant (POP) Studies
The study of this compound is of significant scientific interest within the broader field of persistent organic pollutant (POP) research. researchgate.netontosight.ai POPs are a group of highly persistent and toxic chemicals that can be transported over long distances and accumulate in ecosystems. unep.org Aldrin and dieldrin are listed as two of the original "dirty dozen" POPs under the Stockholm Convention. unep.org Research on this compound contributes to a more complete understanding of the environmental fate and transport of these legacy pesticides. carnegiescience.edutaylorfrancis.com By studying the formation and subsequent degradation of this compound, scientists can better model the long-term behavior of cyclodiene insecticide residues in the environment. genome-mining.cnresearchgate.net Furthermore, the presence and concentration of this compound can be used as a biomarker to assess the extent of dieldrin contamination and the capacity of ecosystems to naturally attenuate these pollutants. researchgate.net
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Aldrin |
| This compound |
| Chlordane |
| DDT |
| Dieldrin |
| Endrin |
| Heptachlor |
| Hexachlorobenzene |
| Mirex |
| Photodieldrin |
| Polychlorinated biphenyls |
| Polychlorinated dibenzo-p-dioxins |
| Polychlorinated dibenzofurans |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,3R,4S,5S,6S,7R,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl6O2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7,19-20H,1H2/t2-,3+,4+,5-,6-,7-,10+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRDBJRTQVHAKR-FLSPZHGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2O)O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@@H]([C@H]2O)O)[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953167 | |
| Record name | trans-Aldrindiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3106-29-4 | |
| Record name | rel-(1R,2S,3S,4S,4aR,5R,8S,8aS)-5,6,7,8,9,9-Hexachloro-1,2,3,4,4a,5,8,8a-octahydro-1,4:5,8-dimethanonaphthalene-2,3-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3106-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aldrin-transdiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Aldrindiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALDRINDIOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9AFN5YD9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Distribution of Aldrin Transdiol
Detection and Quantification in Diverse Environmental Compartments (e.g., Soil, Water, Sediment)
Direct environmental monitoring data quantifying Aldrin-transdiol is not as widespread as for its precursors. However, its formation from dieldrin (B1670511) by microbial action has been documented, and it has been utilized as a substrate in laboratory studies to isolate bacteria capable of degrading dieldrin, implying its presence in contaminated soil. researchgate.netnih.gov For instance, a dieldrin-degrading bacterium, Pseudonocardia sp. strain KSF27, was successfully isolated from soil using a soil-charcoal perfusion system with this compound as a substrate, indicating its potential for detection in soil environments where microbial degradation of dieldrin occurs. nih.govfrontiersin.org
The presence of this compound is intrinsically linked to the contamination of its precursors. Dieldrin, in particular, has been detected in soil, sediment, water, and air across the United States and in other parts of the world long after its use was discontinued. usgs.gov Low levels of aldrin (B1666841) and dieldrin have been found in soil, sediment, surface water, and groundwater. cdc.gov The detection of these precursors suggests the potential for the concurrent or subsequent formation of this compound.
Table 1: Detection of this compound Precursors in Environmental Compartments This table summarizes findings on the precursors, which are the source of this compound.
| Compound | Environmental Compartment | Location/Study Finding | Concentration Range |
|---|---|---|---|
| Aldrin | Soil | Rwanda | 0.38–0.59 μg⋅kg⁻¹ dw nih.gov |
| Aldrin | Soil | Southern Nigeria | 21.9–40.7 μg/kg cdc.gov |
| Aldrin | Sediment | Qiantang River, China | Detected mdpi.com |
| Dieldrin | Soil | Southern Italy | 0.012 ng g⁻¹ (mean) mdpi.com |
| Dieldrin | Soil | Southern Nigeria | 25.2–34.8 μg/kg cdc.gov |
| Dieldrin | Sediment | Okobaba, Lagos Lagoon, Nigeria | Detected nih.gov |
| Dieldrin | Sediment | Qiantang River, China | Detected mdpi.com |
| Dieldrin | Water | Okobaba, Lagos Lagoon, Nigeria | Detected nih.gov |
| Dieldrin | Water | Global Freshwater | Generally < 10 ng/litre who.int |
| Dieldrin | Water | U.S. Groundwater (2016-2021) | 0.0676–1,780 ng/L cdc.gov |
| Dieldrin | Water | U.S. Surface Water (2016-2021) | 1.9–87 ng/L cdc.gov |
Global and Regional Distribution Patterns of this compound and its Precursors
The global distribution of this compound is inferred from the widespread presence of its precursors, aldrin and dieldrin. These compounds are persistent organic pollutants (POPs) that have been detected in environmental compartments across the globe, including in regions where they were never used, indicating long-range atmospheric transport. mdpi.comnih.gov
Dieldrin residues are found in soils and sediments worldwide. mdpi.com For example, studies have confirmed the presence of dieldrin in the soils of European countries like Italy, attributed to historical agricultural use. mdpi.com In China, the detection of dieldrin in river water and sediment has been linked to potential long-range atmospheric transport. mdpi.com Similarly, aldrin and dieldrin contamination has been reported in various locations in Africa, such as Rwanda and Nigeria, and across Asia. nih.gov An analysis of shrimp from all continents found the highest concentrations of aldrin and dieldrin in samples from Asia. nih.gov In North America, despite being banned for decades, dieldrin is still frequently detected in soil, sediment, and biota across the United States. usgs.gov Dieldrin has been identified at 312 hazardous waste sites on the EPA National Priorities List. cdc.gov
Given that this compound is a microbial degradation product of dieldrin, its distribution is expected to mirror that of dieldrin in environments with suitable conditions for microbial activity. jst.go.jp
Environmental Transport and Bioavailability Factors
The environmental transport of this compound is governed by the behavior of its parent compounds and its own distinct physicochemical properties. Aldrin and dieldrin are characterized by low aqueous solubility and a strong tendency to adsorb to soil particles. cdc.govepa.gov Consequently, their primary mode of transport into aquatic systems is through surface runoff while bound to soil and sediment particles. epa.gov Leaching through the soil profile into groundwater is generally not considered a significant pathway. epa.gov
A critical factor differentiating this compound from its precursor is its significantly higher bioavailability. nih.gov This is largely due to its increased water solubility. The hydrolysis of the epoxy ring in dieldrin to form the diol structure of this compound fundamentally changes its interaction with water. jst.go.jp This increased solubility enhances its availability to microorganisms, a factor that has been exploited in bioremediation research. jst.go.jpnih.gov The use of this compound as an analog substrate has proven effective in isolating microorganisms capable of degrading the more recalcitrant dieldrin. nih.govnih.gov
Table 2: Comparative Water Solubility and Bioavailability
| Compound | Water Solubility | Bioavailability | Reference |
|---|---|---|---|
| Dieldrin | 0.1 - 0.25 mg/L | Low | jst.go.jpnih.gov |
| This compound | 2.5 - 5 mg/L | Higher than Dieldrin | jst.go.jpnih.gov |
This enhanced bioavailability suggests that while the parent compounds may be sequestered in soil and sediment, the transformation to this compound can facilitate its entry into biological degradation pathways. jst.go.jpnih.gov
Biotransformation and Biodegradation Pathways of Aldrin Transdiol
Microbial Degradation Mechanisms
The microbial degradation of aldrin-transdiol is a key process in the environmental fate of cyclodiene pesticides. Both fungi and bacteria have evolved mechanisms to metabolize this compound, typically as part of a broader strategy to degrade its parent compound, dieldrin (B1670511). These degradation pathways can occur under both aerobic and anaerobic conditions, although aerobic pathways involving this compound as an intermediate are more extensively documented.
Fungi, particularly white-rot and soil fungi, are well-equipped with extracellular and intracellular enzymatic systems that enable them to transform complex organic pollutants like this compound.
Mucor racemosus : The dieldrin-degrading fungus Mucor racemosus strain DDF is capable of transforming dieldrin to this compound. genome-mining.cnacs.orgresearchgate.net This strain further metabolizes this compound into more polar compounds. genome-mining.cn Specifically, it has been observed to produce aldrin-trans-diol exo- and endo-phosphates through a phosphorylation conjugation reaction, a novel finding in microbial metabolism. genome-mining.cnresearchgate.netjst.go.jp This process involves the hydrolysis of dieldrin to aldrin-trans-diol, followed by phosphorylation. jst.go.jp
Pleurotus ostreatus : The white-rot fungus Pleurotus ostreatus has shown the ability to degrade aldrin (B1666841) and its recalcitrant metabolite, dieldrin. genome-mining.cnnih.gov While the primary focus of studies has been on the initial epoxidation of aldrin to dieldrin and subsequent hydroxylation, the degradation of dieldrin by this fungus suggests the involvement of pathways that could metabolize this compound. nih.govnih.gov For instance, the detection of 9-dihydroxydieldrin as a metabolite of dieldrin in P. ostreatus cultures indicates that hydroxylation of the epoxide ring occurs, a reaction related to the formation and further breakdown of diols. genome-mining.cnnih.gov
Phlebia spp. : Fungi of the genus Phlebia, another group of white-rot fungi, are known to metabolize dieldrin. jst.go.jpnih.gov They employ hydroxylation reactions, which are crucial in the metabolism of dieldrin. genome-mining.cnresearchgate.net While the direct metabolism of this compound by Phlebia is not explicitly detailed in the provided context, their ability to introduce hydroxyl groups into the dieldrin molecule suggests a capacity to act on related hydroxylated structures like this compound. nih.govresearchgate.net
Mortierella sp. : The fungus Mortierella sp. has been isolated from soil contaminated with organochlorine pesticides and has shown the ability to degrade dieldrin, with the production of a small amount of aldrin trans-diol. genome-mining.cnresearchgate.netnih.gov This indicates its role in the initial steps of the this compound degradation pathway.
Cordyceps : Fungi from the genus Cordyceps, such as C. brongniartii and C. militaris, have been used to degrade dieldrin in liquid cultures, with 6,7-dihydroxydihydroaldrin (this compound) being identified as a major metabolite. researchgate.netresearchgate.net C. militaris was further able to degrade this compound to dihydrochlordenedicarboxylic acid. researchgate.net
Table 1: Fungal Biotransformation of this compound and its Precursor, Dieldrin
| Fungal Species | Precursor | Key Metabolites | Reference |
|---|---|---|---|
| Mucor racemosus strain DDF | Dieldrin | This compound, Aldrin-trans-diol exo- and endo-phosphates | genome-mining.cnresearchgate.netjst.go.jp |
| Pleurotus ostreatus | Dieldrin | 9-Dihydroxydieldrin | genome-mining.cnnih.gov |
| Phlebia spp. | Dieldrin | Hydroxylated products | nih.govresearchgate.net |
| Mortierella sp. | Dieldrin | This compound | genome-mining.cnresearchgate.netnih.gov |
| Cordyceps militaris | Dieldrin | This compound, Dihydrochlordenedicarboxylic acid | researchgate.net |
Bacteria also contribute significantly to the breakdown of this compound, often exhibiting distinct metabolic pathways compared to fungi.
Pseudonocardia sp. : The aerobic bacterium Pseudonocardia sp. strain KSF27, isolated using this compound as a structural analog, can degrade dieldrin. nih.govnih.gov This strain converts this compound to aldrin dicarboxylic acid. jst.go.jpnih.govresearchgate.net This oxidation of the diol to a diacid represents a key bacterial degradation pathway. jst.go.jp
Rhodococcus koreensis : While specific studies on this compound degradation by Rhodococcus koreensis are not detailed, this genus is known for its broad catabolic diversity and ability to degrade a wide range of environmental pollutants, including aromatic compounds, often initiating the process by forming diols. okayama-u.ac.jpwikipedia.orgnih.gov An isolate, Rhodococcus koreensis S1-1, has been shown to degrade endosulfan (B1671282) sulfate (B86663), another organochlorine pesticide. okayama-u.ac.jp
Pseudomonas fluorescens : This species is among the microorganisms identified as capable of degrading aldrin and dieldrin, suggesting a potential role in the metabolism of this compound. nih.govnih.gov
Burkholderia sp. and Cupriavidus sp. : Burkholderia sp. strain MED-7 and Cupriavidus sp. strain MED-5 were isolated for their ability to degrade dieldrin. researchgate.netnih.gov These bacteria were able to degrade significant portions of dieldrin, a process that can lead to the formation and subsequent degradation of this compound. researchgate.netnih.gov
The degradation of this compound is predominantly studied under aerobic conditions, as its formation from dieldrin is an oxidative process.
Aerobic Degradation : The formation of this compound from dieldrin is a well-documented aerobic microbial degradation pathway. genome-mining.cnresearchgate.net The subsequent metabolism of this compound by both fungi and bacteria, as detailed above, also occurs under aerobic conditions. jst.go.jpnih.gov Fungi like Mucor racemosus phosphorylate this compound, while bacteria such as Pseudonocardia sp. oxidize it to a dicarboxylic acid. jst.go.jp
Anaerobic Degradation : While the degradation of aldrin and dieldrin has been observed under anaerobic conditions, the specific pathways for this compound under such conditions are less clear from the provided context. nih.govnih.gov Anaerobic degradation of cyclodienes often involves reductive dechlorination, which is a different mechanism from the aerobic oxidative pathways that produce and metabolize this compound.
Bacterial Biotransformation and Metabolism (e.g., Pseudonocardia sp., Rhodococcus koreensis, Pseudomonas fluorescens, Burkholderia sp., Cupriavidus sp.)
Enzymatic Systems and Molecular Mechanisms of this compound Transformation
The biotransformation of this compound is mediated by specific enzymes that catalyze key reactions such as hydrolysis and oxidation.
Epoxide Hydrolases : These enzymes are crucial for the initial step in the breakdown of dieldrin, which leads to the formation of this compound. Epoxide hydrolases catalyze the hydrolysis of the epoxide ring of dieldrin, resulting in the corresponding diol. nih.gov This enzymatic action is a key detoxification step, as it converts the more persistent and toxic dieldrin into a more water-soluble and generally less toxic compound. The filamentous fungus Mucor racemosus DDF, for instance, hydrolyzes dieldrin to aldrin-trans-diol. jst.go.jp
Hydroxylation Reactions : Hydroxylation is a common reaction in the fungal metabolism of cyclodiene pesticides. nih.gov In fungi like Phlebia strains and Pleurotus ostreatus, hydroxylation reactions play a significant role in the metabolism of dieldrin and its derivatives. genome-mining.cnnih.gov These reactions can occur at various positions on the molecule, including the epoxide ring, leading to the formation of diols and other hydroxylated products. genome-mining.cnnih.gov
Cytochrome P450 Monooxygenases (CYPs) : Intracellular cytochrome P450 monooxygenases are implicated in the degradation of aldrin and dieldrin. nih.gov These enzymes are versatile catalysts that can introduce an oxygen atom into a wide range of substrates, including the non-chlorinated parts of the dieldrin molecule. This can lead to the formation of hydroxylated metabolites. The oxidation of this compound to aldrin-diacid by Pseudonocardia sp. KSF27 is an example of an oxidative transformation that could be mediated by such oxidoreductases. jst.go.jp
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Aldrin |
| Aldrin-diacid |
| This compound |
| Aldrin-trans-diol 6-exo-phosphate |
| Aldrin-trans-diol 7-endo-phosphate |
| Aldrin-trans-diol exo- and endo-phosphates |
| Dieldrin |
| 9-Dihydroxydieldrin |
| Dihydrochlordenedicarboxylic acid |
| 9-hydroxyaldrin |
| 9-hydroxydieldrin |
Conjugation Reactions (e.g., Phosphorylation, Sulfation)
Conjugation reactions represent a key pathway in the biotransformation of this compound, increasing its polarity and facilitating further breakdown or excretion. Research has identified phosphorylation and sulfation as notable conjugation pathways, particularly in fungal metabolism.
The fungus Mucor racemosus strain DDF has been shown to metabolize this compound through conjugation. genome-mining.cnnih.govresearchgate.net Studies have identified the formation of aldrin-trans-diol exo- and endo-phosphates as metabolites. genome-mining.cnresearchgate.netnih.govjst.go.jpresearchgate.net This phosphorylation is considered a significant step in the detoxification process, transforming dieldrin into more polar compounds via the this compound intermediate. genome-mining.cnresearchgate.net The identification of these phosphorylated derivatives was confirmed through methods like ultra-performance liquid chromatography-electrospray ionization-mass spectroscopy (UPLC-ESI-MS) and high-resolution-fast atom bombardment-mass spectrometry (HR-FAB-MS). genome-mining.cnresearchgate.netokayama-u.ac.jp This discovery marked the first reported instance of phosphate (B84403) conjugation of this compound in microorganisms. genome-mining.cnresearchgate.netokayama-u.ac.jp
In addition to phosphorylation, a diastereomeric sulfate of this compound has also been identified as a conjugated metabolite in studies with Mucor racemosus strain DDF. researchgate.net The formation of these sulfated and phosphorylated derivatives highlights the diverse enzymatic capabilities of microorganisms to modify and detoxify persistent organic pollutants. genome-mining.cnresearchgate.netresearchgate.net It has also been suggested that a glucuronic acid conjugate of the diol may be a metabolite in mammals. inchem.org
This compound as an Intermediate Metabolite in Dieldrin and Aldrin Degradation
This compound is a well-documented intermediate metabolite in the degradation pathways of both aldrin and dieldrin across a wide range of organisms, including mammals, microorganisms, and plants. inchem.orggenome-mining.cnnih.govfrontiersin.orgcarnegiescience.edunih.gov
The formation of this compound from dieldrin occurs through the hydrolytic opening of the epoxide ring, a reaction catalyzed by epoxide hydrases. inchem.org This pathway is one of two primary metabolic routes for dieldrin in mammals, the other being direct oxidation. inchem.org Comparative metabolism studies have shown that the relative importance of these pathways varies between species. For instance, mice and rabbits tend to favor the epoxide hydration pathway leading to this compound, while rats and primates predominantly utilize the direct oxidation route. inchem.org
In microorganisms, the conversion of dieldrin to this compound is a key step in its biodegradation. Fungi such as Mucor racemosus strain DDF and Trichoderma viride have been observed to produce this compound from dieldrin. genome-mining.cnresearchgate.netnih.govjst.go.jpnih.govacs.org Similarly, certain bacteria can also facilitate this transformation. nih.govfrontiersin.org The use of this compound as a structural analog has proven effective in isolating microorganisms capable of degrading dieldrin, such as Pseudonocardia sp. strain KSF27. nih.govfrontiersin.orgresearchgate.net
Aldrin, a precursor to dieldrin, is also metabolized to this compound. nih.govnih.gov The initial step is often the epoxidation of aldrin to dieldrin, which is then further metabolized to this compound. genome-mining.cnnih.gov However, aldrin can also be directly converted to this compound. nih.gov Plant cell suspension cultures of Phaseolus vulgaris have demonstrated the conversion of aldrin to this compound. nih.gov
Identification and Characterization of Downstream Metabolic Products of this compound
Following its formation, this compound is further metabolized into a variety of downstream products. The identification of these metabolites is crucial for understanding the complete degradation pathway of aldrin and dieldrin.
Key downstream metabolites identified from this compound include:
Aldrin-trans-diol exo- and endo-phosphates : As mentioned previously, these phosphorylated conjugates are produced by the fungus Mucor racemosus strain DDF. genome-mining.cnresearchgate.netnih.govjst.go.jpresearchgate.net This transformation involves the reduction of this compound levels and the concurrent production of these more polar, unknown metabolites which were later identified as the phosphate derivatives. genome-mining.cnresearchgate.netnih.gov
Dihydrochlordenedicarboxylic acid : This dicarboxylic acid is a significant degradation product formed from this compound. researchgate.netnih.govfrontiersin.orgcarnegiescience.edu The bacterium Pseudonocardia sp. strain KSF27 is capable of converting dieldrin to aldrin dicarboxylic acid via this compound. scribd.com The metabolic pathway involves the oxidation of this compound where the epoxy group is hydrolyzed, leading to the formation of dihydrochlordene-1,3-dicarboxylic acid. researchgate.net Fungi have also been shown to produce dihydrochlordenedicarboxylic acid from aldrin, suggesting successive oxidation reactions. researchgate.netscribd.com
9-syn-hydroxyaldrin-trans-diol : While the direct precursor relationship is being fully elucidated, the formation of hydroxylated derivatives is a common theme. For instance, 9-hydroxydieldrin can be metabolized to dihydroxydieldrin, indicating hydroxylation at both the non-chlorinated site and the epoxy ring to form a diol. researchgate.net
The following table summarizes the downstream metabolic products of this compound and the organisms involved.
| Downstream Metabolite | Precursor | Organism(s) |
| Aldrin-trans-diol exo- and endo-phosphates | This compound | Mucor racemosus strain DDF genome-mining.cnresearchgate.netnih.govjst.go.jpresearchgate.net |
| Diastereomeric sulfate of this compound | This compound | Mucor racemosus strain DDF researchgate.net |
| Dihydrochlordenedicarboxylic acid | This compound | Pseudonocardia sp. strain KSF27, Fungi researchgate.netnih.govfrontiersin.orgcarnegiescience.eduscribd.com |
Influence of Environmental Parameters on Biotransformation Kinetics
The rate of biotransformation of this compound, and its precursors aldrin and dieldrin, is significantly influenced by various environmental factors. These parameters can affect microbial activity, enzyme function, and the chemical stability of the compounds.
Temperature : Temperature has a positive correlation with the degradation of aldrin and dieldrin. Increased temperatures generally lead to faster conversion rates. carnegiescience.edu For instance, the conversion of aldrin to dieldrin increases with rising temperature. carnegiescience.edu Studies have shown more rapid disappearance of aldrin and dieldrin residues in summer compared to winter, and that losses increase with temperatures ranging from 7°C to 46°C. carnegiescience.edu In composting environments, optimal temperatures of 60-65°C enhance microbial activity and lead to high removal efficiencies for aldrin. nih.gov However, very high temperatures can have a negative effect by reducing the stability and lifetime of reactive chemical species involved in degradation. mdpi.com
pH : The pH of the environment plays a crucial role in microbial degradation processes. The fungus Mucor racemosus DDF, which degrades dieldrin to this compound, can operate over a wide pH range. nih.govacs.org In composting, a temporary drop in pH to around 5.3 was observed, which later recovered, indicating the resilience of the microbial community. nih.gov
Nutrient Availability : The presence of nutrients, particularly carbon and nitrogen sources, is essential for microbial growth and the co-metabolic degradation of pesticides. nih.govfrontiersin.org The degradation of dieldrin by Mucor racemosus DDF occurs across a range of glucose and nitrogen concentrations. acs.org In some fungi, like Pleurotus ostreatus, the degradation of dieldrin was more efficient in high-nitrogen and potato dextrose broth (PDB) media compared to low-nitrogen media. genome-mining.cn
Soil Moisture : Soil moisture content is a critical factor influencing the epoxidation of aldrin to dieldrin. carnegiescience.edu It also affects the volatilization of these compounds from the soil, as volatilization from moist soils primarily occurs from the liquid phase. carnegiescience.edu
The table below provides a summary of the influence of environmental parameters on biotransformation.
| Environmental Parameter | Effect on Biotransformation |
| Temperature | Increased temperature generally enhances degradation rates. carnegiescience.edunih.gov |
| pH | Degrading microorganisms can be active across a broad pH range. nih.govacs.org |
| Nutrient Availability | Essential for microbial activity and co-metabolism. genome-mining.cnnih.govfrontiersin.orgacs.org |
| Soil Moisture | Influences the rate of aldrin epoxidation and volatilization. carnegiescience.edu |
An article focusing on the chemical compound "this compound".
Advanced Analytical Methodologies for Aldrin Transdiol Research
The accurate detection and quantification of Aldrin-transdiol, a significant metabolite of the organochlorine pesticides aldrin (B1666841) and dieldrin (B1670511), are critical for environmental monitoring and toxicological research. Given its presence in complex environmental and biological samples, sophisticated analytical methods are required to achieve the necessary sensitivity, selectivity, and accuracy. These methodologies encompass advanced sample preparation, high-resolution chromatographic separation, and precise mass spectrometric detection.
Ecotoxicological Research and Environmental Interactions of Aldrin Transdiol
Comparative Metabolism and Biotransformation in Non-Human Biota
The biotransformation of dieldrin (B1670511) to aldrin-transdiol and its subsequent metabolism vary significantly across different biological taxa, including insects, amphibians, mammals, and plants. These differences in metabolic pathways and rates are crucial in determining the compound's persistence and potential for toxic effects in various species.
Mammalian Models:
Comparative studies in several mammalian species have revealed distinct differences in the metabolism of dieldrin, with the formation of this compound being a key pathway. In mammals, two primary metabolic routes for dieldrin have been identified: direct oxidation to 12-hydroxydieldrin and the opening of the epoxide ring by epoxide hydrases to form this compound (4,5-aldrin-trans-dihydrodiol). inchem.org The balance between these two pathways varies among species.
A study comparing mice, rats, rabbits, rhesus monkeys, and chimpanzees found that mice exhibited the highest rate of dieldrin metabolism. inchem.org Notably, mice predominantly utilized the epoxide hydration pathway, leading to higher concentrations of this compound in the liver compared to other species. inchem.org Approximately 23% of an administered dieldrin dose was excreted as this compound by mice, a stark contrast to the 1-2% observed in rats, rabbits, monkeys, and chimpanzees. inchem.org This species-specific metabolic preference in mice may contribute to different toxicological outcomes compared to other mammals. inchem.org
| Species | Primary Metabolic Pathway for Dieldrin | Percentage of Dose Excreted as this compound | Reference |
| Mouse | Epoxide ring opening | ~23% | inchem.org |
| Rat | Direct oxidation | 1-2% | inchem.org |
| Rabbit | Epoxide ring opening | 1-2% | inchem.org |
| Rhesus Monkey | Direct oxidation | 1-2% | inchem.org |
| Chimpanzee | Direct oxidation | 1-2% | inchem.org |
This table summarizes the comparative metabolism of dieldrin leading to this compound formation in different mammalian species.
Insects:
In insects, the metabolism of organochlorine pesticides is a key determinant of their susceptibility or resistance. In the American cockroach (Periplaneta americana), aldrin (B1666841) is known to be metabolized to its epoxide, dieldrin. Further metabolism of dieldrin can occur, although the specific pathways leading to and from this compound are less well-documented in this species compared to mammals.
Amphibians:
Research on amphibians, such as the clawed frog (Xenopus laevis), has focused more on the neurotoxic effects of this compound rather than its detailed metabolic fate. However, it is established that this compound is a potent active metabolite of dieldrin in these species. uu.nl
Plants:
Plant tissue cultures have been utilized to study the metabolism of aldrin and dieldrin. In cell suspension cultures of French Bean (Phaseolus vulgaris) root, aldrin was consistently converted to dieldrin and aldrin-transdihydrodiol, among other more polar metabolites. This indicates that plants possess the enzymatic machinery to hydrate (B1144303) the epoxide ring of dieldrin to form the diol.
Fungi and Microorganisms:
Fungi play a significant role in the degradation of organochlorine pesticides. The fungus Mucor racemosus has been shown to degrade dieldrin, with this compound being an intermediate metabolite. researchgate.net Interestingly, this fungus can further metabolize this compound through phosphorylation, creating this compound exo- and endo-phosphates. researchgate.net This represents a unique conjugation pathway in microorganisms. Other fungi, such as those from the genus Phlebia, are also capable of metabolizing dieldrin, primarily through hydroxylation reactions.
Biochemical and Physiological Interactions in Ecological Model Systems
This compound exhibits significant biochemical and physiological effects, particularly on the nervous systems of susceptible organisms. Its mode of action has been primarily investigated in amphibians, which serve as sensitive ecological models.
Neuromuscular Effects in Amphibians:
Studies on the isolated sartorius nerve-muscle preparation of the frog have provided detailed insights into the neuromuscular effects of this compound. It has been demonstrated that this compound causes a notable increase in the amplitude of end-plate potentials, especially under conditions of low quantal content. This is accompanied by a marked enhancement of neuromuscular facilitation during repetitive nerve stimulation. inchem.org These effects are thought to be due to an increased influx of calcium into the nerve terminal during an action potential. inchem.org
However, the excitatory effects of this compound are transient. At later stages of exposure, a decrease in end-plate potential amplitude and facilitation is observed, coupled with an enhancement of neuromuscular depression. inchem.org This subsequent inhibitory phase may result from a direct inhibition of transmitter mobilization and a suppressive action on the postsynaptic membrane's sensitivity. inchem.org Ultimately, prolonged exposure leads to a complete block of neuromuscular transmission. inchem.org
In the toad Xenopus laevis, this compound has been shown to have both excitatory and depressant effects on the spinal cord. nih.gov Furthermore, it causes a significant increase in the spontaneous firing rate of the lateral-line organ, a sensory system in aquatic amphibians, which is later followed by a complete blockade of activity. uu.nl
| Ecological Model System | Observed Biochemical/Physiological Effect | Mechanism of Action (if known) | Reference |
| Frog (Rana species) neuromuscular junction | Initial increase in end-plate potential and facilitation, followed by depression and blockade. | Increased presynaptic calcium entry, followed by inhibition of transmitter mobilization and postsynaptic desensitization. | inchem.org |
| Toad (Xenopus laevis) spinal cord | Excitatory and depressant effects. | Not fully elucidated. | nih.gov |
| Xenopus laevis lateral-line organ | Increased spontaneous firing rate, followed by blockade. | Not fully elucidated. | uu.nl |
This table presents the observed biochemical and physiological interactions of this compound in amphibian model systems.
Ecological Fate and Trophic Transfer Mechanisms within Environmental Food Webs
The environmental fate of this compound is intrinsically linked to the behavior of its parent compounds, aldrin and dieldrin. Aldrin is rapidly converted to the more persistent dieldrin in the environment. epa.gov Dieldrin is known for its high persistence, low water solubility, and strong adsorption to soil and sediments, which contributes to its bioaccumulation in organisms and biomagnification through food webs. epa.govgov.nt.ca
Information specifically tracking the trophic transfer of this compound is limited. However, as a more polar metabolite of dieldrin, its environmental behavior is expected to differ. The increased polarity of this compound would theoretically lead to greater water solubility and a lower potential for bioaccumulation compared to dieldrin. This suggests that this compound may be more readily excreted by organisms and less likely to biomagnify to the same extent as its parent compound.
Bioremediation and Environmental Management Strategies Focused on Aldrin Transdiol Degradation
Isolation and Characterization of Novel Aldrin-transdiol Degrading Microorganisms
The successful implementation of bioremediation strategies hinges on the identification and isolation of microorganisms with the metabolic capability to degrade target pollutants. Due to the low bioavailability of parent compounds like dieldrin (B1670511), researchers have isolated novel microbes by using its more water-soluble metabolite, this compound, as a substrate. nih.gov
A significant breakthrough in this area was the isolation of a novel aerobic bacterium, designated strain KSF27, from an enrichment culture. nih.gov This was achieved using a soil-charcoal perfusion system where this compound was the sole substrate provided. nih.gov The rationale for using this compound is its significantly higher water solubility (2.5 mg/l) compared to dieldrin (0.1-0.25 mg/l), which makes it more accessible for microbial uptake and metabolism. nih.gov After a 100-day incubation period, the bacterium was isolated from the enriched charcoal. nih.gov
Characterization of strain KSF27 through 16S rRNA sequencing analysis identified it as belonging to the genus Pseudonocardia. nih.gov Laboratory studies confirmed its degradation capabilities. Pseudonocardia sp. strain KSF27 was shown to degrade this compound, converting it to aldrindicarboxylic acid. nih.govresearchgate.net Furthermore, the strain demonstrated the ability to degrade the more persistent parent compound, dieldrin, reducing its concentration from 14.06 μmol/l to 2.01 μmol/l over a 10-day incubation period. nih.gov This isolate also proved effective against other organochlorine pesticides, including endosulfan (B1671282) and heptachlor. nih.gov
Fungi have also been identified as potent degraders of these compounds. The fungus Mucor racemosus strain DDF can convert dieldrin to metabolites including 6,7-trans-dihydroxydihydroaldrin (B1206503) (this compound). nih.gov This strain further metabolizes this compound through phosphorylation, producing aldrin-trans-diol exo- and endo-phosphates. nih.govresearchgate.net Another fungus, Mucor circinelloides, was found to generate approximately 0.15 microM of this compound from dieldrin degradation after just one day of incubation. science.gov
Table 1: Isolated Microorganisms with this compound Degradation Capability
| Microorganism | Type | Isolation Method | Key Findings | Reference |
| Pseudonocardia sp. strain KSF27 | Bacterium | Soil-charcoal perfusion with this compound | Degrades this compound to aldrindicarboxylic acid; also degrades dieldrin. nih.govresearchgate.net | nih.gov |
| Mucor racemosus strain DDF | Fungus | Not specified | Converts dieldrin to this compound and subsequently phosphorylates it. nih.gov | nih.gov |
| Mucor circinelloides strain DDF | Fungus | Not specified | Degrades dieldrin, generating this compound as a metabolite. science.govscience.gov | science.gov |
Bioaugmentation and Biostimulation Approaches in Contaminated Sites
For sites contaminated with persistent pollutants, natural attenuation is often insufficient. In such cases, active bioremediation strategies like bioaugmentation and biostimulation are employed to enhance the degradation process. remittancesreview.com
Bioaugmentation involves the introduction of exogenous microorganisms with specific catabolic capabilities into a contaminated environment. remittancesreview.comgreener-h2020.eu The goal is to supplement the indigenous microbial population with strains that are highly efficient at degrading the target contaminant. mdpi.com For sites contaminated with aldrin (B1666841) or dieldrin, where this compound is a metabolic intermediate, bioaugmentation could involve inoculating the soil with well-characterized degrading strains like Pseudonocardia sp. KSF27. nih.govresearchgate.net The success of bioaugmentation depends on various factors, including the ability of the introduced microbes to survive, compete with native organisms, and maintain their degradative activity under field conditions. mdpi.com
Biostimulation , conversely, focuses on stimulating the growth and activity of the indigenous microbial communities that are already capable of degrading the contaminant. remittancesreview.comgreener-h2020.eu This is typically achieved by adding nutrients, such as nitrogen and phosphorus, or other amendments to the soil to overcome environmental limitations. greener-h2020.eusemanticscholar.org For example, the application of vermicompost has been shown to increase available phosphorus and potassium, stimulating microbial metabolism and enhancing the degradation of hydrocarbon contaminants. greener-h2020.eu Combining biostimulation with bioaugmentation can sometimes yield even better results, as the added nutrients support the growth and function of both the native and introduced degraders. remittancesreview.com
While specific field applications targeting this compound are not widely documented, the principles derived from studies on other recalcitrant hydrocarbons are applicable. Laboratory-scale studies have demonstrated the potential of these strategies, showing that optimizing nutrient formulas and adding organic amendments can significantly increase the degradation rates of persistent pollutants. greener-h2020.eu
Role of this compound as a Surrogate Substrate in Microbial Enrichment
One of the primary challenges in isolating microorganisms that can degrade highly persistent and low-bioavailability compounds like dieldrin is the difficulty microbes have in accessing the substrate. nih.govfrontiersin.org To overcome this, researchers have successfully used structural analogs or metabolites of the target compound as surrogate substrates in enrichment cultures. researchgate.net
This compound has proven to be an effective surrogate substrate for enriching and isolating dieldrin-degrading bacteria. nih.govnih.gov Its higher water solubility compared to dieldrin makes it more readily available for microbial metabolism, allowing for the successful enrichment of organisms that possess the necessary enzymatic pathways for its breakdown. nih.govresearchgate.net The use of these analogs is considered a time- and labor-saving method compared to conventional enrichment techniques. frontiersin.org
The soil-charcoal perfusion method is a particularly effective technique for this purpose. nih.govresearchgate.net In this system, soil is perfused with a medium containing the surrogate substrate. Charcoal is included in the system, and it serves to adsorb the microorganisms that are enriched, making their subsequent isolation and purification easier. researchgate.net This exact approach, using this compound as the surrogate substrate in a soil-charcoal perfusion system, led to the successful isolation of Pseudonocardia sp. strain KSF27, a potent dieldrin-degrading bacterium. nih.gov This demonstrates the crucial role of this compound as a tool in discovering novel microbes for bioremediation.
Table 2: Comparison of Dieldrin and its Surrogate, this compound, for Microbial Enrichment
| Compound | Water Solubility | Bioavailability | Role in Microbial Isolation | Reference |
| Dieldrin | 0.1-0.25 mg/l | Low | Difficult to use for enriching degrading microorganisms directly. nih.govnih.gov | nih.gov |
| This compound | 2.5 mg/l | High | Effective surrogate substrate for enriching and isolating dieldrin-degrading bacteria. nih.govresearchgate.net | nih.gov |
Mycoremediation and Phytoremediation Applications
In addition to bacterial degradation, other biological approaches such as mycoremediation (using fungi) and phytoremediation (using plants) offer promising avenues for managing sites contaminated with aldrin, dieldrin, and their metabolites. bio-conferences.orgucr.edu
Mycoremediation leverages the powerful enzymatic systems of fungi to break down complex organic pollutants. bio-conferences.org Fungi, particularly white-rot fungi, produce extracellular enzymes like laccases and peroxidases that can non-specifically attack a wide range of persistent compounds. nih.gov Several fungal species, including those from the genera Aspergillus, Penicillium, and Pleurotus, have shown the ability to degrade organochlorine pesticides. nih.govbio-conferences.org As previously noted, Mucor racemosus can transform dieldrin into this compound and other metabolites. nih.gov The use of indigenous fungi is often preferred as it can reduce pesticide toxicity while helping to maintain soil fertility. bio-conferences.org
Phytoremediation involves the use of plants and their associated root-zone microorganisms (the rhizosphere) to remove, contain, or degrade environmental contaminants. ucr.eduresearchgate.net Plants can take up contaminants and either store them in their tissues (phytoextraction) or break them down through metabolic processes (phytodegradation). A study investigating the phytoremediation of aldrin-contaminated soil used feltleaf willow (Salix alaxensis) and balsam poplar (Populus balsamifera). researchgate.net The study found that mycorrhizal fungi, which form symbiotic relationships with plant roots, were correlated with the uptake of the contaminant in the willow systems. researchgate.net While aldrin itself was not detected in the plant tissues, its metabolite dieldrin was found in small amounts in the roots and leaves, and other water-soluble transformation products were formed in the vegetated soils. researchgate.net This indicates that plant-based systems can play a role in the transformation and potential degradation of these pesticides in soil. researchgate.net The combination of plants and fungi (mycorrhizal-assisted phytoremediation) can enhance the efficacy of remediation by improving plant survival in contaminated soils and increasing contaminant uptake and degradation. ucr.eduresearchgate.net
Emerging Research Directions and Future Perspectives on Aldrin Transdiol
Multi-Omics Approaches in Decoding Aldrin-transdiol Degradation Pathways (e.g., Genomics, Proteomics, Metabolomics)
The comprehensive understanding of how microorganisms break down persistent pollutants like this compound is being revolutionized by multi-omics technologies. frontiersin.org These approaches, which include genomics, proteomics, and metabolomics, provide a system-level view of the biological processes involved in biodegradation. frontiersin.org
Genomics and Metagenomics: Genomic studies are crucial for identifying the microorganisms capable of degrading this compound and the specific genes encoding the necessary enzymes. For instance, this compound has been effectively used as a structural analog to isolate and identify potent dieldrin-degrading bacteria, such as Pseudonocardia sp. strain KSF27. frontiersin.orgresearchgate.net This strategy, using a less toxic metabolite to find organisms that can break down a more persistent parent compound, highlights the practical application of genomic screening in bioremediation. frontiersin.orgnih.gov Genomic analyses of such organisms can uncover novel catabolic genes and provide insights into the evolutionary pathways for degrading these recalcitrant compounds, which appear to have evolved in low-carbon environments. frontiersin.orgresearchgate.net
Proteomics: Proteomics focuses on the entire set of proteins expressed by an organism under specific conditions, revealing the functional machinery of degradation. Comparative proteomics can identify the specific enzymes that are upregulated during exposure to a contaminant. For example, proteomics studies on hydrocarbon-degrading bacteria like Marinobacter sp. have identified key proteins involved in metabolic pathways, chemotaxis, and stress responses when exposed to hydrocarbons and dispersants. mdpi.com Similar approaches applied to this compound-degrading microbes would elucidate the roles of specific hydrolases, oxidoreductases, and other enzymes in the metabolic process, confirming their functional role beyond genetic potential.
Metabolomics: Metabolomics is essential for identifying the intermediate and final products of degradation, thereby mapping the complete metabolic pathway. The biotransformation of dieldrin (B1670511) by the fungus Mucor racemosus strain DDF is known to proceed via this compound. genome-mining.cn Advanced metabolomic analysis using techniques like Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) has led to the discovery of novel downstream metabolites. researchgate.net In a study on Mucor racemosus, researchers identified previously unknown phosphorylated and sulfated conjugates of this compound, specifically aldrin-trans-diol exo- and endo-phosphates. researchgate.netresearchgate.net This discovery of a phosphate (B84403) conjugation pathway in a microorganism was a significant finding, showcasing the power of metabolomics to reveal novel biochemical transformations. researchgate.net
Table 1: Application of Multi-Omics in this compound Related Research
| Omics Approach | Application and Findings | Key Organism(s) | Reference |
|---|---|---|---|
| Genomics | Used this compound as a structural analog to isolate bacteria with genes for dieldrin degradation. | Pseudonocardia sp. KSF27 | frontiersin.org, researchgate.net |
| Proteomics | (Projected) Identification of upregulated enzymes (e.g., hydrolases, monooxygenases) involved in the direct breakdown of this compound. | General hydrocarbon degraders (e.g., Marinobacter sp.) | mdpi.com |
| Metabolomics | Identified novel phosphorylated and sulfated derivatives of this compound (exo- and endo-phosphates), revealing a new microbial conjugation pathway. | Mucor racemosus strain DDF | researchgate.net, researchgate.net, genome-mining.cn |
Computational Chemistry and Modeling of this compound Environmental Fate and Biotransformation
Computational modeling is an increasingly vital tool for predicting the environmental distribution, persistence, and transformation of chemicals. For this compound, such models can simulate its behavior in various environmental compartments, guiding risk assessment and remediation efforts.
Fugacity-based models, like the Quantitative Water, Air, Sediment Interaction (QWASI) model, have been applied to the 'drin' pesticides to simulate their steady-state fate in aquatic systems like Lake Ontario. researchgate.net This model uses the physicochemical properties of a compound—such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow)—to calculate its partitioning between air, water, sediment, and biota. researchgate.net While the QWASI model was specifically applied to aldrin (B1666841) and dieldrin, it provides a direct framework for modeling this compound. researchgate.net
As a dihydroxylated metabolite, this compound has significantly different properties than its parent compounds. It is more polar and has higher water solubility, which would lead to a lower Kow and Henry's Law constant. In a QWASI model, these properties would result in a greater predicted concentration in the water column compared to aldrin, which is found predominantly in the sediment. researchgate.net Modeling could quantify its residence time and compare its potential for bioaccumulation against that of aldrin and dieldrin.
Table 2: Comparison of Physicochemical Properties for QWASI Modeling
| Compound | Molecular Weight (g/mol) | Water Solubility (µg/L) | Log Kow | Vapor Pressure (mPa at 20°C) | Predicted Primary Compartment |
|---|---|---|---|---|---|
| Aldrin | 364.9 | 27 | 5.52 - 7.4 | 8.6 | Sediment researchgate.net |
| Dieldrin | 380.9 | 186 | 5.4 - 6.2 | 0.4 | Water researchgate.net |
| This compound | 398.9 | Higher than Dieldrin | Lower than Dieldrin | Lower than Dieldrin | Water (Predicted) |
Integration of this compound Research into Broader Environmental Contaminant Frameworks
Research on this compound is critical for informing and refining broad environmental protection frameworks. Aldrin and dieldrin are listed as Persistent Organic Pollutants (POPs) under the Stockholm Convention, an international treaty aimed at eliminating or restricting their production and use. nih.gov Understanding the complete lifecycle of these POPs, including the formation and fate of their major metabolites, is essential for accurate environmental and human health risk assessments.
This compound is a key intermediate in the documented degradation pathways of dieldrin. genome-mining.cn Its formation represents a step in the detoxification process, as it is generally more polar than its parent compounds. However, the metabolite itself can exhibit biological activity. who.int Therefore, research into the persistence, mobility, and potential toxicity of this compound provides crucial data for regulatory bodies like the Environmental Protection Agency (EPA), which establishes guidelines for contaminants in drinking water and other media. epa.gov
Furthermore, studies on this compound contribute to the development of effective bioremediation strategies. The discovery that microorganisms can transform dieldrin to this compound and further metabolize it provides a basis for creating engineered systems to clean up contaminated sites. frontiersin.orggenome-mining.cn The use of this compound as a tool to isolate novel degrading microbes is a prime example of how specific metabolite research can advance the broader goal of POPs elimination. researchgate.netnih.gov
Abiotic Transformation Processes Influencing this compound Formation and Degradation (e.g., Advanced Oxidation Processes, Photodegradation)
In addition to biological breakdown, abiotic processes play a role in the environmental transformation of aldrin and its metabolites. These processes can influence both the formation of this compound from its precursors and its subsequent degradation.
Advanced Oxidation Processes (AOPs): AOPs are a suite of chemical treatment methods that generate highly reactive hydroxyl radicals (•OH) to destroy organic pollutants. mdpi.comkirj.ee Studies have demonstrated the effectiveness of various AOPs, such as Fenton (Fe²⁺/H₂O₂), UV/Fenton, and UV/H₂O₂, in degrading the parent compound aldrin. researchgate.netnih.gov For example, the UV/Fenton process was shown to remove 95% of aldrin adsorbed on Na-montmorillonite clay. researchgate.netnih.gov These same processes are capable of degrading this compound, potentially at different rates due to its different chemical structure. The presence of hydroxyl groups in this compound could make it more susceptible to oxidative attack compared to the more stable epoxide ring of dieldrin.
Table 3: Efficiency of Advanced Oxidation Processes on Aldrin Degradation
| AOP Method | Sorbent Material | Degradation Efficiency | Reference |
|---|---|---|---|
| UV/Fenton | Na-montmorillonite | 95% | researchgate.net, nih.gov |
| UV/Fenton | Activated Carbon | 50% | researchgate.net, nih.gov |
| UV/H₂O₂ | Na-montmorillonite | ~95% | researchgate.net, nih.gov |
| UV/Fe²⁺ | Na-montmorillonite | ~95% | researchgate.net, nih.gov |
| Fenton | Na-montmorillonite | Least Active | researchgate.net, nih.gov |
Photodegradation: Photodegradation, or the breakdown of molecules by light, is another important abiotic process. While information on the direct photodegradation of this compound is sparse, the photochemistry of aldrin and dieldrin is known to produce photoisomers like photoaldrin (B78738) and photodieldrin, particularly in the presence of photosensitizers. who.intepa.gov The formation of this compound occurs primarily through microbial hydrolysis of the epoxide ring in dieldrin. researchgate.net Subsequent exposure of this compound to sunlight in aquatic environments could lead to its own photodegradation, likely forming different products than its parent compounds due to its altered chemical structure. However, it is noted that this compound does not appear to be formed via photochemical pathways.
Q & A
Q. What experimental models are most effective for studying Aldrin-transdiol's neurotoxic mechanisms?
Methodological Answer: Amphibian spinal cord preparations (e.g., toad or frog) and isolated neuromuscular junctions are widely used to assess synaptic transmission modulation. These models allow for direct electrophysiological recordings of ventral root potentials (VRPs) and dorsal root potentials (DRPs) to quantify excitatory/depressant effects . Insect models, such as cockroach metathoracic ganglia, are also employed to study repetitive sensory discharges and cholinergic transmission . For neuromuscular studies, frog sartorius nerve-muscle preparations enable intracellular measurements of end-plate potentials (EPPs) under Mg²⁺-blocked or curarized conditions .
Q. How does this compound modulate synaptic transmission in spinal cord circuits?
Methodological Answer: this compound exhibits biphasic effects: transient enhancement of polysynaptic reflexes (via increased quantal content of neurotransmitters) followed by progressive depression (due to inhibition of transmitter release and reduced postsynaptic sensitivity). Experimental protocols involve bath application of this compound (e.g., 2.5 × 10⁻⁵ M) while recording DR-VRP (dorsal root-ventral root potentials) and VR-DRP (ventral root-dorsal root potentials) to differentiate pre- and postsynaptic actions. Reversibility can be tested via Ringer solution washes .
Q. What are the key electrophysiological indicators of this compound's action in sensory organs?
Methodological Answer: In lateral-line organs of Xenopus laevis, spontaneous firing rates and mechanically evoked spikes are monitored using extracellular recordings. This compound increases spontaneous activity at low concentrations (e.g., 10 nM) but induces complete blockade at higher doses. Mechanosensitivity is preserved during blockade, confirming synaptic (not axonal) targeting. Concentration-response curves (e.g., time to 50% blockade) are plotted to quantify potency .
Advanced Research Questions
Q. How can contradictory findings on this compound's effects across species be resolved?
Methodological Answer: Discrepancies (e.g., repetitive discharges in cockroaches vs. absence in Xenopus touch receptors) require comparative studies controlling for species-specific synaptic architectures. For example:
- Cockroach models: Focus on cholinergic systems using hexamethonium blockers to isolate this compound's action.
- Amphibian models: Test GABAergic or glutamatergic pathways in lateral-line organs. Cross-verification via in vitro metabolite profiling (e.g., LC-MS) ensures consistent dosing across models .
Q. What methodologies elucidate this compound's transient facilitation and long-term depression at neuromuscular junctions?
Methodological Answer: Short-term facilitation is studied using paired-pulse protocols (e.g., 40 msec intervals) to measure calcium-dependent neurotransmitter release. Prolonged exposure effects are assessed via:
- Quantal content analysis: Compare EPP amplitudes under Mg²⁺ blockade before/after this compound application.
- Calcium imaging: Track presynaptic Ca²⁺ influx changes using fluorescent dyes (e.g., Fura-2). Depression phases are linked to reduced transmitter mobilization, validated by post-hoc ultrastructural analysis of synaptic vesicles .
Q. How should concentration-response relationships be designed to study this compound's blockade of spontaneous neural activity?
Methodological Answer: Dose-escalation experiments in lateral-line organs involve:
- Baseline recordings: 10-minute stabilization of spontaneous firing rates.
- Stepwise dosing: Apply this compound incrementally (e.g., 1 nM to 100 µM) and record time to 50% blockade.
- Mechanical validation: Ensure evoked responses remain intact to exclude nonspecific conduction block. Nonlinear regression models (e.g., Hill equations) quantify potency (EC₅₀) and efficacy .
Q. What experimental designs link this compound's spinal inhibition suppression to convulsant activity?
Methodological Answer: Compare this compound's effects to known convulsants (e.g., strychnine, picrotoxin) using:
- Postsynaptic inhibition assays: Measure GABAergic IPSC amplitudes in spinal cord slices via patch-clamp.
- Presynaptic inhibition tests: Apply conditioning-test stimuli to dorsal roots and quantify VR-DRP suppression. Behavioral correlates (e.g., seizure thresholds in in vivo rodent models) validate functional convulsant properties .
Methodological Challenges & Best Practices
Q. How to address variability in this compound's effects across prolonged exposure times?
Methodological Answer: Standardize exposure durations (e.g., 10–50 min) and use time-locked recordings to capture transient vs. sustained phases. Statistical tools like repeated-measures ANOVA or survival analysis (Kaplan-Meier curves) account for temporal dynamics. Include washout controls to distinguish reversible vs. irreversible effects .
Q. What statistical approaches are optimal for analyzing this compound's synaptic data?
Methodological Answer: For electrophysiological data (e.g., EPP amplitudes, firing rates):
- Parametric tests: Use t-tests or ANOVA for normally distributed data (verified via Shapiro-Wilk tests).
- Non-parametric alternatives: Apply Wilcoxon signed-rank or Kruskal-Wallis tests for skewed distributions.
- Effect size metrics: Report Cohen’s d or Hedges’ g to quantify magnitude beyond significance thresholds .
**How to validate the calcium hypothesis in this compound's facilitation phase?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
